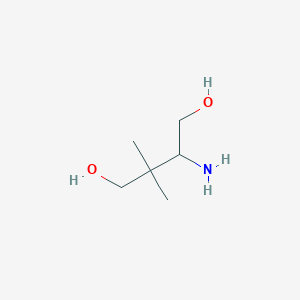
3-Amino-2,2-dimethylbutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-dimethylbutane-1,4-diol is an organic compound with the molecular formula C6H15NO2. This compound features a unique structure with an amino group and two hydroxyl groups attached to a butane backbone, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylbutane-1,4-diol typically involves the reaction of 2,2-dimethylbutane-1,4-diol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps like crystallization or distillation to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2,2-dimethylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
3-Amino-2,2-dimethylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins
Mecanismo De Acción
The mechanism of action of 3-Amino-2,2-dimethylbutane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl groups can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
2,2-Dimethylbutane-1,4-diol: Lacks the amino group, making it less versatile in certain reactions.
4-Amino-2,2-dimethylbutane-1,3-diol: Similar structure but with different positioning of functional groups, leading to different reactivity and applications
Uniqueness: 3-Amino-2,2-dimethylbutane-1,4-diol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H15NO2 |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H15NO2/c1-6(2,4-9)5(7)3-8/h5,8-9H,3-4,7H2,1-2H3 |
Clave InChI |
PWUNUMYQYQPYJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


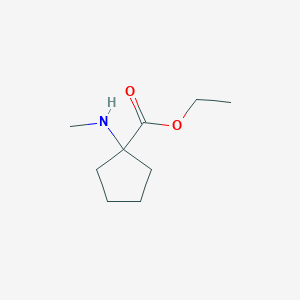
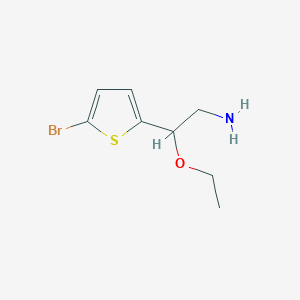
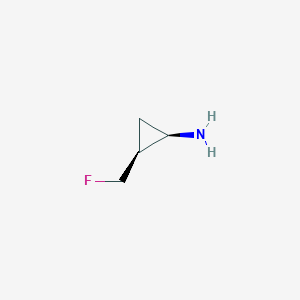
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
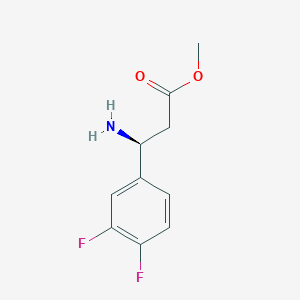
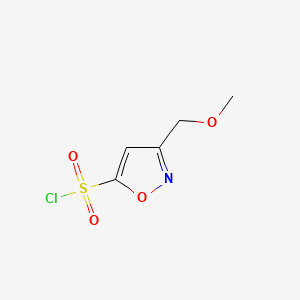
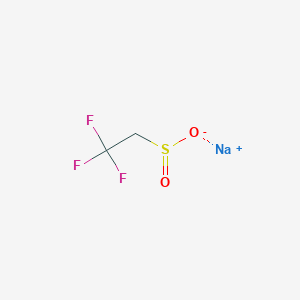

![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
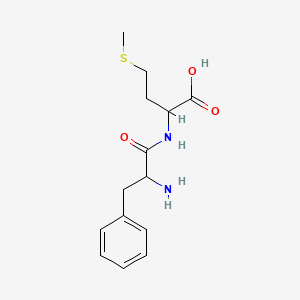
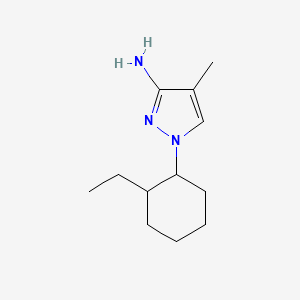

![3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13541980.png)
![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)
